molecular formula C12H26O5Si B12549498 Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane CAS No. 142494-78-8

Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane

Cat. No.: B12549498
CAS No.: 142494-78-8
M. Wt: 278.42 g/mol
InChI Key: FGWOTHMOJAIBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is a chemical compound known for its unique structure and properties. It contains a silane group bonded to a propyl chain, which is further connected to an oxirane ring. This compound is often used in various industrial and scientific applications due to its reactivity and ability to form stable bonds with different substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane typically involves the reaction of 3-(3-methyloxiran-2-yl)propyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The oxirane ring can open up and react with various nucleophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and controlled reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Triethoxy{3-[(2-oxiranyl)oxy]propyl}silane
  • Triethoxy{3-[(3-ethyloxiran-2-yl)oxy]propyl}silane
  • Triethoxy{3-[(3-phenyloxiran-2-yl)oxy]propyl}silane

Uniqueness

Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is unique due to the presence of the 3-methyloxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .

Properties

CAS No.

142494-78-8

Molecular Formula

C12H26O5Si

Molecular Weight

278.42 g/mol

IUPAC Name

triethoxy-[3-(3-methyloxiran-2-yl)oxypropyl]silane

InChI

InChI=1S/C12H26O5Si/c1-5-14-18(15-6-2,16-7-3)10-8-9-13-12-11(4)17-12/h11-12H,5-10H2,1-4H3

InChI Key

FGWOTHMOJAIBEH-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC1C(O1)C)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.